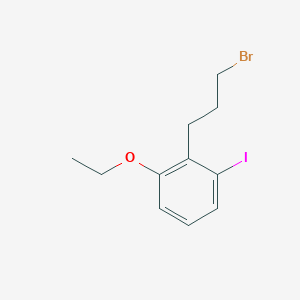
1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the reaction of 2-ethoxy-6-iodophenol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated benzene derivatives.
科学研究应用
1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the ethoxy group undergoes oxidative cleavage to form aldehydes or carboxylic acids. In reduction reactions, the iodine atom is reduced to form the corresponding deiodinated compound.
相似化合物的比较
Similar Compounds
1-(3-Bromopropyl)-2-methoxy-6-iodobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Bromopropyl)-2-ethoxy-4-iodobenzene: Similar structure but with the iodine atom in a different position on the benzene ring.
1-(3-Chloropropyl)-2-ethoxy-6-iodobenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(3-Bromopropyl)-2-ethoxy-6-iodobenzene is unique due to the specific combination of bromine, iodine, and ethoxy groups on the benzene ring. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H14BrIO |
|---|---|
分子量 |
369.04 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-ethoxy-3-iodobenzene |
InChI |
InChI=1S/C11H14BrIO/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3 |
InChI 键 |
GGTSDNYSDZEDHU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=CC=C1)I)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




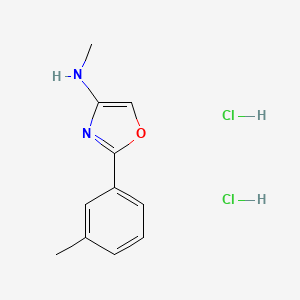
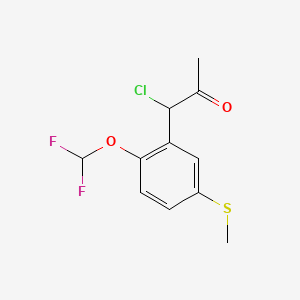
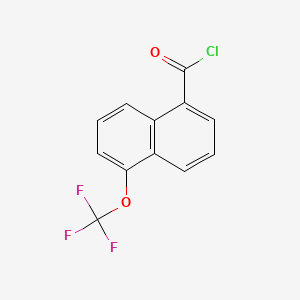
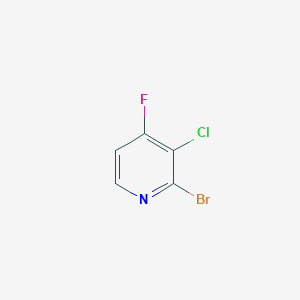
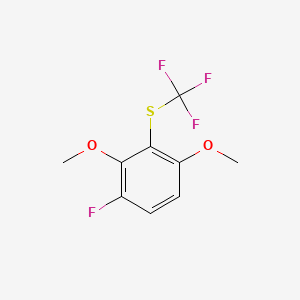
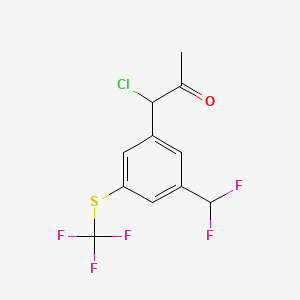
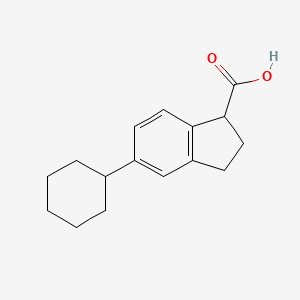




![(6-Chloro-2-methoxy-pyrimidin-4-yl)-[2-(4-trifluoromethoxyphenyl)-ethyl]amine](/img/structure/B14060222.png)
